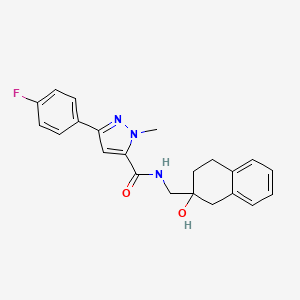
3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Design and Synthesis of Novel Compounds
A study on the design and synthesis of a novel series of histamine H3 receptor antagonists utilized a scaffold hopping strategy. This research led to the identification of compounds exhibiting good H3R affinity, selectivity, and pharmacokinetic properties, demonstrating the utility of such chemical structures in developing new therapeutic agents (Gao et al., 2015).
Antimicrobial and Antioxidant Activities
Research into 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties revealed that these compounds exhibit significant tumor inhibitory and antioxidant activities. Such findings suggest the potential of these structures for developing new cancer therapies and antioxidant agents (Hamdy et al., 2013).
Cytotoxicity Studies
The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were undertaken to assess their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies contribute to the search for novel compounds with potential anticancer properties (Hassan et al., 2014).
DNA/Protein Interaction Studies
Ni(II) complexes with Schiff base ligands were synthesized and characterized for their interactions with DNA/proteins and cytotoxicity against cancer cell lines. The results show that these complexes possess reasonable cytotoxicities, highlighting the relevance of these compounds in medicinal chemistry and cancer research (Yu et al., 2017).
Synthesis and Functionalization Techniques
The development of synthetic strategies for new 3-amino-4-fluoropyrazoles illustrates the importance of fluorinated pyrazoles as building blocks in medicinal chemistry. These compounds allow for further functionalization, underscoring the versatility of such chemical structures in drug development (Surmont et al., 2011).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-26-20(12-19(25-26)16-6-8-18(23)9-7-16)21(27)24-14-22(28)11-10-15-4-2-3-5-17(15)13-22/h2-9,12,28H,10-11,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFGFPACWGBGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2684604.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)
![ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2684608.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2684611.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2684612.png)
![methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate](/img/structure/B2684616.png)


![(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2684621.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2684622.png)
![6-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2684623.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone](/img/structure/B2684624.png)